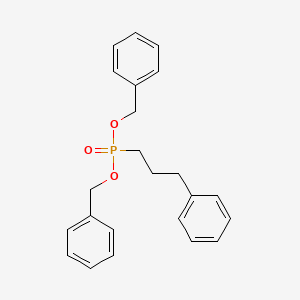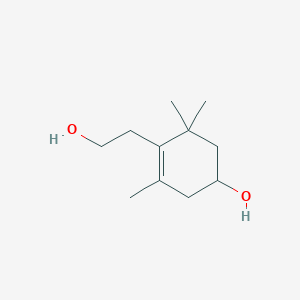![molecular formula C14H16N4O2S B14406497 5-(Diethylamino)-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid CAS No. 84728-85-8](/img/structure/B14406497.png)
5-(Diethylamino)-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Diethylamino)-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid is a complex organic compound that belongs to the class of azobenzene derivatives Azobenzene compounds are known for their photoresponsive properties, making them valuable in various scientific and industrial applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diethylamino)-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid typically involves the diazotization of a thiazole derivative followed by coupling with a diethylamino-substituted benzoic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium intermediate and the successful formation of the azo bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can aid in the solubility of reactants and intermediates, facilitating the overall process .
化学反应分析
Types of Reactions
5-(Diethylamino)-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can break the azo bond, yielding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiazole moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium dithionite (Na2S2O4).
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoic acid and thiazole derivatives.
科学研究应用
5-(Diethylamino)-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid has diverse applications in scientific research:
作用机制
The mechanism of action of 5-(Diethylamino)-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid primarily involves the photoisomerization of the azo bond. Upon exposure to light, the compound undergoes a trans-to-cis isomerization, altering its molecular conformation and properties. This photoresponsive behavior can modulate interactions with molecular targets and pathways, making it useful in various applications .
相似化合物的比较
Similar Compounds
4-(4-Hydroxyphenyl)diazenylbenzoic acid: Another azobenzene derivative with similar photoresponsive properties.
3-(4-Hydroxyphenyl)diazenylbenzoic acid: Differing in the position of the hydroxy group, affecting its reactivity and applications.
5-(4-Hydroxyphenyl)diazenylisophthalic acid: Featuring an isophthalic acid moiety, providing different structural and functional characteristics.
Uniqueness
5-(Diethylamino)-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid is unique due to its combination of a diethylamino group, thiazole ring, and azo linkage. This structure imparts distinct photoresponsive properties and potential for diverse applications in scientific research and industry .
属性
CAS 编号 |
84728-85-8 |
|---|---|
分子式 |
C14H16N4O2S |
分子量 |
304.37 g/mol |
IUPAC 名称 |
5-(diethylamino)-2-(1,3-thiazol-2-yldiazenyl)benzoic acid |
InChI |
InChI=1S/C14H16N4O2S/c1-3-18(4-2)10-5-6-12(11(9-10)13(19)20)16-17-14-15-7-8-21-14/h5-9H,3-4H2,1-2H3,(H,19,20) |
InChI 键 |
ZMWUVDDFABDFKO-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=NC=CS2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]pyridine](/img/structure/B14406414.png)
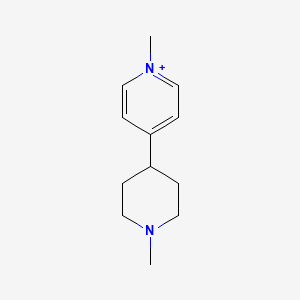
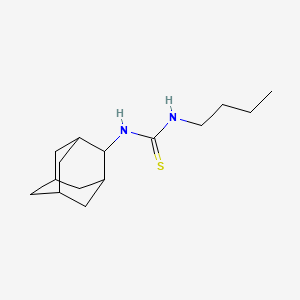
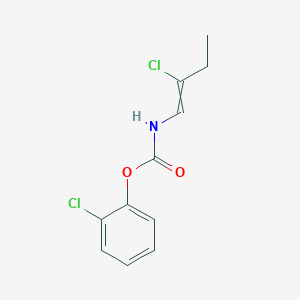
![1-(3,4-Dichlorophenyl)-3-[2-(methylamino)benzoyl]pyrrolidin-2-one](/img/structure/B14406444.png)
![[3-(3-Methylcyclopent-1-en-1-yl)propyl]benzene](/img/structure/B14406451.png)
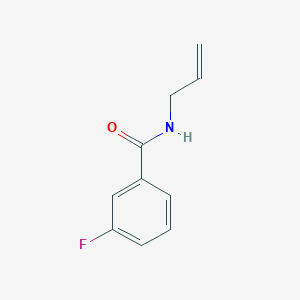
![3-[(1,3,4-Oxadiazol-2-yl)methyl]quinoxalin-2(1H)-one](/img/structure/B14406465.png)
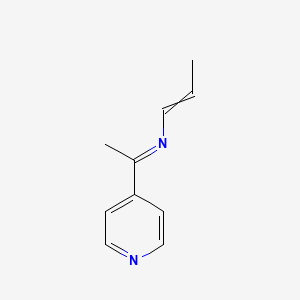
![1-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-octylthiourea](/img/structure/B14406480.png)
![1-[3-(2-Methoxyphenyl)prop-1-en-2-yl]-4-methylnaphthalene](/img/structure/B14406483.png)

